molecular formula C15H11BrO4 B2672904 5-Bromo-4-formyl-2-methoxyphenyl benzoate CAS No. 486994-01-8

5-Bromo-4-formyl-2-methoxyphenyl benzoate

Cat. No.: B2672904
CAS No.: 486994-01-8
M. Wt: 335.153
InChI Key: UHFPZIFKHUTALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-formyl-2-methoxyphenyl benzoate is a synthetic organic compound with the molecular formula C15H11BrO4 and a molecular weight of 335.15 g/mol This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxy group attached to a phenyl benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-formyl-2-methoxyphenyl benzoate typically involves the following steps:

    Formylation: The formyl group is introduced via a formylation reaction, often using reagents like Vilsmeier-Haack reagent (DMF and POCl3) or formyl chloride.

    Methoxylation: The methoxy group is introduced through a methoxylation reaction, typically using methanol and a suitable catalyst.

    Esterification: The final step involves the esterification of the phenyl benzoate structure, which can be achieved using benzoic acid and an appropriate esterification reagent such as sulfuric acid or a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-formyl-2-methoxyphenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: NaOMe, KOtBu, DMF (dimethylformamide)

Major Products Formed

Scientific Research Applications

5-Bromo-4-formyl-2-methoxyphenyl benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-formyl-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

(5-bromo-4-formyl-2-methoxyphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO4/c1-19-13-7-11(9-17)12(16)8-14(13)20-15(18)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFPZIFKHUTALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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